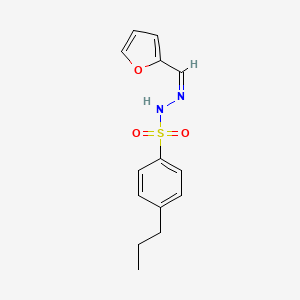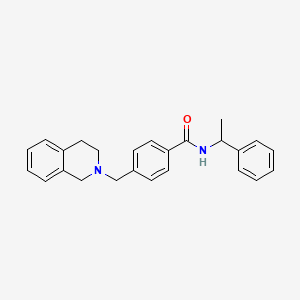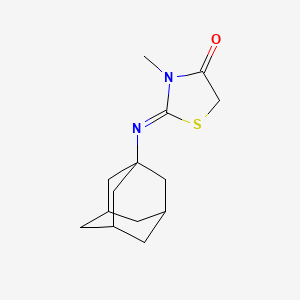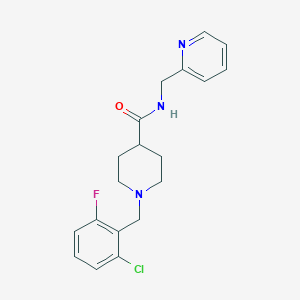
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide, also known as FPH, is a chemical compound that has been of great interest to researchers due to its potential therapeutic properties. FPH belongs to the class of hydrazones, which are organic compounds that contain a nitrogen-nitrogen double bond. FPH has been synthesized using various methods and has been studied for its biological effects, including its mechanism of action, biochemical and physiological effects, and potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide is not fully understood. However, studies have suggested that this compound induces apoptosis in cancer cells by activating the caspase pathway. This compound has also been shown to inhibit the activity of enzymes such as tyrosinase, which are involved in melanin synthesis. Furthermore, this compound has been reported to modulate the expression of various genes involved in inflammation and oxidative stress.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. Studies have reported that this compound can decrease the levels of reactive oxygen species and lipid peroxidation, which are indicators of oxidative stress. This compound has also been shown to decrease the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha and interleukin-6. Additionally, this compound has been reported to increase the levels of antioxidant enzymes such as superoxide dismutase and catalase.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, and its biological effects can be easily measured using various assays. However, this compound also has some limitations. It is not very soluble in water, which can limit its use in aqueous-based assays. Additionally, this compound has not been extensively studied in vivo, and its pharmacokinetics and toxicity profile are not well understood.
Direcciones Futuras
There are several future directions for research on N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide. One area of interest is the development of this compound-based therapeutics for the treatment of cancer and other diseases. Additionally, the mechanism of action of this compound needs to be further elucidated, and its pharmacokinetics and toxicity profile need to be studied in detail. Furthermore, the potential use of this compound as a diagnostic tool for various diseases needs to be explored. Finally, the development of more efficient and environmentally friendly methods for the synthesis of this compound is also an area of interest.
Métodos De Síntesis
The synthesis of N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide can be achieved using different methods. One of the most commonly used methods involves the reaction of 4-propylbenzenesulfonylhydrazide with 2-furaldehyde in the presence of a catalyst such as acetic acid. The resulting product is purified using column chromatography to obtain pure this compound. Other methods that have been reported in the literature include the use of microwave irradiation and ultrasound-assisted synthesis.
Aplicaciones Científicas De Investigación
N'-(2-furylmethylene)-4-propylbenzenesulfonohydrazide has been extensively studied for its potential therapeutic applications. Several studies have reported that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been shown to have antimicrobial and antifungal activities. Additionally, this compound has been investigated for its potential use as an anti-inflammatory agent and for its ability to inhibit the formation of advanced glycation end products, which are implicated in the pathogenesis of several diseases.
Propiedades
IUPAC Name |
N-[(Z)-furan-2-ylmethylideneamino]-4-propylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-2-4-12-6-8-14(9-7-12)20(17,18)16-15-11-13-5-3-10-19-13/h3,5-11,16H,2,4H2,1H3/b15-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVAVMJVUYAXRQP-PTNGSMBKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC1=CC=C(C=C1)S(=O)(=O)N/N=C\C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(2,6-dichlorophenoxy)propyl]piperidine oxalate](/img/structure/B4995467.png)
![2-{4-[3-bromo-4-(dimethylamino)benzylidene]-2,5-dioxo-1-imidazolidinyl}-N-(4-methylphenyl)acetamide](/img/structure/B4995475.png)

![N~1~-allyl-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(3,5-dimethylphenyl)glycinamide](/img/structure/B4995487.png)
![1,3-dichloro-2-{2-[2-(2-methoxyphenoxy)ethoxy]ethoxy}-5-methylbenzene](/img/structure/B4995488.png)


![2-{[1-(3-chlorophenyl)-6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl]methyl}phenol](/img/structure/B4995515.png)

![4-[3-(4-bromophenyl)-5-(3-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4995527.png)
![4-[(2,4-dimethoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B4995533.png)

![2-[(3-fluorophenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B4995555.png)